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2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene
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Overview
Description
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8F4O2 It is characterized by the presence of an ethoxy group, a fluoro substituent, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds between aryl halides and organoboron compounds . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.
Scientific Research Applications
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene has several scientific research applications, including:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Chemical Research: It serves as a valuable reagent in organic synthesis and chemical research, enabling the study of various chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate biological activities and chemical reactivity, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1-fluoro-4-methoxybenzene: Similar structure but lacks the trifluoromethoxy group.
2-Ethoxy-1-chloro-4-(trifluoromethoxy)benzene: Contains a chloro substituent instead of a fluoro substituent.
2-Methoxy-1-fluoro-4-(trifluoromethoxy)benzene: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene is unique due to the combination of its ethoxy, fluoro, and trifluoromethoxy groups
Biological Activity
2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene, a fluorinated aromatic compound, has garnered interest in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H8F4O2, with a molecular weight of approximately 224.15 g/mol. Its structure features a benzene ring substituted with an ethoxy group, a fluoro group, and a trifluoromethoxy group, which significantly influence its chemical reactivity and biological interactions .
Interaction with Biological Targets
Research indicates that fluorinated compounds often exhibit enhanced interactions with biological targets due to their unique electronic properties. The presence of electronegative fluorine atoms can increase lipophilicity and alter the binding affinity to various biomolecules, including enzymes and receptors . The trifluoromethoxy group is particularly noted for its utility in bioactive compounds, enhancing their pharmacological profiles.
Enzyme Inhibition Studies
In vitro studies have shown that this compound can act as an inhibitor of certain enzymes. For example, it has been implicated in the inhibition of butyrylcholinesterase (BuChE), which is crucial in neurodegenerative disease contexts. The compound's mechanism involves competitive inhibition where it binds to the active site of the enzyme, preventing substrate access .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound:
- Fluorinated Compounds in Neuroprotection : A study highlighted that fluorinated derivatives exhibit neuroprotective properties by inhibiting cholinesterases, which are involved in neurotransmitter breakdown. This suggests potential applications in treating Alzheimer's disease .
- Agrochemical Applications : The compound's unique structure may also confer herbicidal or pesticidal properties, making it valuable in agricultural chemistry. The trifluoromethoxy group has been associated with increased efficacy against specific pests .
- Synthesis and Modifications : Research into synthetic pathways for this compound reveals its versatility as an intermediate for developing more complex bioactive molecules .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Fluoro-4-methoxybenzene | C7H7FO | Contains a methoxy group instead of trifluoromethoxy |
2-Ethoxy-1-fluoro-4-methylbenzene | C9H11FO | Has a methyl group instead of trifluoromethoxy |
3-Fluoro-4-(trifluoromethoxy)phenol | C7H5F4O2 | A phenolic structure with similar functional groups |
The distinct combination of ethyl ether functionality and the highly electronegative trifluoromethoxy group enhances the reactivity and biological activity of this compound compared to these similar compounds .
Properties
IUPAC Name |
2-ethoxy-1-fluoro-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-8-5-6(3-4-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPDNRIILMLYEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742741 |
Source
|
Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-03-8 |
Source
|
Record name | 2-Ethoxy-1-fluoro-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.